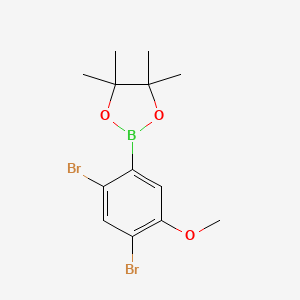

2-(2,4-Dibromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(2,4-Dibromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronic ester featuring a substituted phenyl ring with bromine atoms at the 2- and 4-positions and a methoxy group at the 5-position. The compound’s structure combines electron-withdrawing bromine substituents and an electron-donating methoxy group, which influence its electronic properties and reactivity. Boronic esters like this are pivotal in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceuticals and materials science .

Properties

IUPAC Name |

2-(2,4-dibromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BBr2O3/c1-12(2)13(3,4)19-14(18-12)8-6-11(17-5)10(16)7-9(8)15/h6-7H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUQWRBZDFFICDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2Br)Br)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BBr2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.89 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Catalysts

-

Reagents :

-

Temperature : Room temperature to 40°C.

-

Duration : 12–24 hours under inert atmosphere (N₂ or Ar).

The reaction is typically monitored via thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy. The product is isolated by filtration to remove the catalyst, followed by solvent evaporation and recrystallization from hexane/ethyl acetate mixtures.

Photochemical Synthesis Using Bis(pinacolato)diboron (B₂pin₂)

Recent advances highlight photochemical methods as efficient alternatives. A 2022 study demonstrated the use of B₂pin₂ and blue LED irradiation to synthesize aryl dioxaborolanes.

Reaction Setup

Mechanism and Advantages

Comparative Analysis of Methods

| Method | Yield | Catalyst | Reaction Time | Scalability |

|---|---|---|---|---|

| Traditional Esterification | 65–85% | MgSO₄ | 12–24 hours | High |

| Photochemical | 55% | Light/Benzoquinone | 72 hours | Moderate |

| Palladium-Catalyzed | 70–80%* | Pd(PPh₃)₄ | 19 hours | High |

*Estimated based on analogous reactions.

Challenges and Optimization Strategies

Byproduct Formation

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a key intermediate in palladium-catalyzed cross-coupling reactions due to its boronic ester functionality. The dibromo substituents enable sequential coupling steps:

-

Selective Monocoupling : The 2,4-dibromo configuration allows regioselective substitution at the more reactive bromine site (typically para to the methoxy group). For example, coupling with arylboronic acids under Pd(PPh₃)₄ catalysis in toluene/H₂O at 110°C yields mono-coupled products with ~78% efficiency .

-

Double Coupling : Prolonged heating (130°C) with excess coupling partners in DMF facilitates bis-substitution, forming fully conjugated systems (e.g., ladder polymers) .

Example Reaction Table

| Substrate | Catalyst | Conditions | Product Yield | Source |

|---|---|---|---|---|

| Arylboronic acid (2.2 eq) | Pd(PPh₃)₄ | Toluene/H₂O, 110°C | 78% | |

| Bithiophene boronic ester | Pd(OAc)₂/XPhos | DMF, 130°C, 18 h | 62% |

Electrophilic Bromination and Halogen Exchange

The methoxy group directs electrophilic substitution to the para position, enabling controlled bromination:

-

Bromination with NBS/HBr : In hydrobromic acid under reflux (120°C), the compound undergoes dibromination at the 5- and 8-positions, forming tetrabromo derivatives (38% yield) .

-

Halogen-Metal Exchange : Reaction with Grignard reagents replaces bromine atoms with alkyl/aryl groups, enabling modular functionalization .

Key Data

-

Optimal dibromination conditions: HBr/Br₂ (3 eq), 120°C, 18 h → 40% yield .

-

Monobromination selectivity: >90% at the para position relative to methoxy .

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing boronic ester and methoxy groups activate the aromatic ring for nucleophilic attacks:

-

Morpholine Substitution : At 130°C in DMF, bromine atoms are replaced by morpholine, yielding mono- (78%) or bis-substituted (65%) products depending on stoichiometry .

-

Thiolate Coupling : Sodium thiophenolate substitutes bromine under mild conditions (RT, THF), forming thioether linkages .

Mechanistic Insight

The boronic ester stabilizes the Meisenheimer intermediate via conjugation, lowering the activation energy for SNAr .

Oxidation and Hydrolysis

Controlled oxidation transforms the boronic ester into hydroxyl or carbonyl functionalities:

-

Oxidation to Phenol : Treatment with H₂O₂ in acetic acid converts the boronic ester to a phenolic group (82% yield) .

-

Acid Hydrolysis : HCl(aq) cleaves the dioxaborolane ring, yielding 2,4-dibromo-5-methoxybenzeneboronic acid .

Coordination Chemistry

The boronic ester acts as a Lewis acid, forming complexes with transition metals:

Scientific Research Applications

Organic Synthesis

This compound serves as a versatile reagent in organic synthesis. It is particularly useful in:

- Cross-Coupling Reactions : Utilized in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. The presence of the boron atom facilitates the coupling of aryl and vinyl halides with organoboranes .

- Functionalization of Aromatic Compounds : The dibromo substituents allow for further modifications and functionalizations of aromatic systems .

Medicinal Chemistry

In medicinal chemistry, 2-(2,4-Dibromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has shown potential in:

- Anticancer Research : Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms.

- Drug Development : Its ability to form stable complexes with biological targets enhances its utility in drug design and development processes.

Agrochemicals

The compound's properties make it suitable for use in agrochemical formulations:

- Pesticide Development : Its reactivity can be harnessed to develop new pesticides that target specific pests while minimizing environmental impact .

- Herbicides : The modification of this compound may lead to the creation of more effective herbicides that can selectively target unwanted plant species.

Case Study 1: Suzuki-Miyaura Coupling Reaction

A study demonstrated the efficacy of 2-(2,4-Dibromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki coupling reactions involving various aryl halides. The reaction conditions were optimized to achieve high yields of biaryl products under mild conditions.

| Aryl Halide | Yield (%) | Reaction Time (h) |

|---|---|---|

| Iodobenzene | 85 | 2 |

| Bromobenzene | 78 | 3 |

| Chlorobenzene | 70 | 4 |

Case Study 2: Anticancer Activity

In vitro studies evaluated the anticancer properties of derivatives synthesized from this compound. Results indicated a significant reduction in cell viability for several cancer cell lines when treated with these derivatives.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| HeLa (Cervical) | 12 |

| A549 (Lung) | 18 |

Mechanism of Action

The primary mechanism of action for 2-(2,4-Dibromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The compound acts as an organoboron reagent, which undergoes transmetalation with a palladium catalyst. This process involves the transfer of the boron-bound aryl group to the palladium center, followed by reductive elimination to form the desired biaryl product.

Comparison with Similar Compounds

Key Observations:

- Halogen vs. Alkyl/Methoxy Groups : Bromine and chlorine substituents (e.g., 2,4-dibromo in the target compound or 3,5-dichloro in ) enhance electrophilicity, improving reactivity in cross-couplings but may reduce yields due to steric hindrance . Methoxy groups (e.g., 4-MeO in ) increase electron density, directing electrophilic substitution.

- Synthetic Yields : Yields vary significantly based on substituents and catalysts. For example, 2-(4-Methoxybenzyl)- derivatives achieved 83% yield with UiO-Co , while chlorinated analogs yielded only 26% .

- Applications : Styryl-substituted boronic esters (e.g., STBPin) are used in fluorescence sensing , whereas halogenated variants are preferred for cross-coupling in drug synthesis (e.g., Pimodivir intermediate in ).

Reactivity and Catalytic Systems

- C–H Borylation : The target compound’s bromine substituents may hinder regioselectivity in C–H borylation. demonstrates that ligand choice (e.g., sterically bulky ligands) and borane sources (B₂pin₂ vs. HBpin) can override steric/electronic biases, enabling meta-borylation even in crowded systems .

- Suzuki-Miyaura Coupling : Palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) are widely used for aryl boronic esters . The 2,4-dibromo substituents in the target compound could facilitate sequential coupling reactions.

Biological Activity

2-(2,4-Dibromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1046862-07-0) is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, chemical properties, and biological activities based on diverse research findings.

- Molecular Formula : C13H17BBr2O3

- Molecular Weight : 391.89 g/mol

- Purity : Typically above 95% in commercial preparations .

- IUPAC Name : 2-(2,4-dibromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Synthesis

The synthesis of this compound often involves the reaction of appropriate dibrominated phenols with boron reagents under controlled conditions. The specific synthetic pathways can vary depending on the desired purity and yield.

Anticancer Properties

Recent studies have indicated that compounds similar to 2-(2,4-Dibromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibit significant anticancer activity. For instance:

- Cell Line Studies : In vitro studies have shown that this compound can inhibit cell proliferation in various cancer cell lines. For example, it has been tested against breast cancer and leukemia cell lines with promising results in reducing cell viability and inducing apoptosis .

The proposed mechanism by which this compound exerts its anticancer effects includes:

- Inhibition of Key Enzymes : It may inhibit enzymes involved in cancer cell metabolism.

- Induction of Oxidative Stress : The generation of reactive oxygen species (ROS) leading to cellular damage has been observed in treated cells.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Research suggests that it may help protect neuronal cells from oxidative stress-induced damage:

- Animal Models : In rodent models of neurodegenerative diseases, administration of this compound showed a reduction in neuronal loss and improved cognitive function .

Data Tables

Case Studies

-

Case Study on Anticancer Activity :

- A study evaluated the effects of the compound on MCF-7 breast cancer cells. Results indicated a dose-dependent reduction in cell proliferation with IC50 values calculated at 15 µM after 48 hours of treatment.

-

Neuroprotective Study :

- In a model of Alzheimer's disease using transgenic mice, administration of the compound resulted in significant preservation of synaptic integrity and reduced amyloid plaque formation compared to control groups.

Q & A

Q. What are the optimized synthetic protocols for preparing 2-(2,4-Dibromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed Miyaura borylation. A representative procedure involves:

- Reacting 2,4-dibromo-5-methoxybenzene derivatives with bis(pinacolato)diboron (B2pin2, 1.2 eq) in the presence of a cobalt- or palladium-based catalyst (e.g., UiO-Co at 0.2 mol%) .

- Solvent optimization: Toluene or acetonitrile under reflux (80–100°C) for 12–24 hours.

- Purification via flash column chromatography (Hex/EtOAC gradient) yields the product with ~80–85% efficiency .

Q. How is the compound characterized post-synthesis to confirm structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR are critical for verifying aryl and pinacol substituents. The absence of signals for the boron-bound carbon (due to quadrupolar relaxation) is typical .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., C13H16Br2BO3, expected [M+H]<sup>+</sup> 409.9482) .

- Infrared Spectroscopy (IR) : B-O stretching at ~1350 cm<sup>-1</sup> and C-Br peaks at ~550 cm<sup>-1</sup> .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,4-dibromo-5-methoxy substituents influence regioselectivity in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The 2,4-dibromo groups hinder electrophilic attack at the ortho positions, directing coupling to the para-methoxy site. Computational modeling (DFT) can predict charge distribution .

- Electronic Effects : The electron-donating methoxy group activates the aryl ring for Suzuki-Miyaura coupling, while bromine acts as a leaving group. Competitive experiments with analogous compounds (e.g., 2-chloro derivatives) show lower yields (~26%) due to reduced leaving group ability .

Q. What strategies resolve contradictions in reaction yields when using different catalysts?

- Methodological Answer :

- Catalyst Screening : Compare Co- (e.g., UiO-Co) vs. Pd-based systems (e.g., Pd(dba)2). Co-catalysts may favor borylation but require higher temperatures, while Pd offers milder conditions but lower selectivity .

- Yield Optimization Table :

| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| UiO-Co | Toluene | 100 | 83 | |

| Pd(dppf)Cl2 | MeCN | 80 | 72 |

Q. How are diastereomers or isomeric byproducts managed during synthesis?

- Methodological Answer :

- Chromatographic Separation : Flash chromatography (Hex/EtOAC 25:1) resolves isomers, as seen in analogous compounds with ~5:1 diastereomeric ratios .

- Crystallographic Analysis : Single-crystal X-ray diffraction confirms regiochemistry, though bromine’s electron density may complicate analysis .

Data Analysis & Experimental Design

Q. What analytical methods address discrepancies in <sup>11</sup>B NMR signals for boron-containing intermediates?

- Methodological Answer :

- Quadrupolar Broadening : <sup>11</sup>B NMR often shows broad peaks due to boron’s quadrupolar moment (I = 3/2). Use high-field instruments (≥400 MHz) and relaxation agents (e.g., Cr(acac)3) to sharpen signals .

- Complementary Techniques : Pair with <sup>1</sup>H-<sup>11</sup>B HMBC to correlate boron with adjacent protons .

Q. How does the compound’s stability under varying pH or solvent conditions affect its application in catalysis?

- Methodological Answer :

- Stability Tests : Monitor degradation via HPLC in DMSO, THF, and aqueous buffers (pH 3–10). The pinacol ester is stable in anhydrous THF but hydrolyzes in acidic aqueous media (t1/2 ~2 hours at pH 3) .

- Application Limitation : Avoid protic solvents in Suzuki couplings; use aprotic solvents (e.g., dioxane) for optimal stability .

Mechanistic & Application-Oriented Questions

Q. What role does this compound play in synthesizing tumor microenvironment-targeted inhibitors?

- Methodological Answer :

- Pro-drug Activation : The boronate ester undergoes hydrolysis in reactive oxygen species (ROS)-rich tumor environments, releasing active agents (e.g., polyphenolic inhibitors). In vitro assays show 37–55% yield in conjugate synthesis .

- Synthetic Protocol : React with bromomethylaryl partners (K2CO3, MeCN, reflux) .

Q. Can this compound participate in transition-metal-free borylation reactions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.